molecular formula C6H10N2O B15072979 3-Azabicyclo[3.1.0]hexane-6-carboxamide

3-Azabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B15072979
M. Wt: 126.16 g/mol
InChI Key: GLEUKLIFNNEVEM-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The presence of nitrogen in the ring system makes it an important scaffold in medicinal chemistry, often used in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with N-Boc-2,5-dihydropyrrole . This reaction can be conducted under low catalyst loadings and yields either the exo- or endo-isomers of the compound with high diastereoselectivity.

Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This approach has been shown to be efficient, with the synthesis starting from bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclopropanation reactions. These methods are optimized for high yield and purity, often using continuous flow techniques to generate diazo compounds and subsequent cyclopropanation reactions . The use of transition metal catalysts, such as rhodium or ruthenium, is common in these industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isomers of the bicyclic compound, depending on the reaction conditions and catalysts used. For example, the cyclopropanation reaction can yield either the exo- or endo-isomers of this compound .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. For example, it acts as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access . The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-3-1-8-2-4(3)5/h3-5,8H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEUKLIFNNEVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)N)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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